1-(2-Fluoroethyl)urea
Overview
Description
1-(2-Fluoroethyl)urea is an organic compound with the molecular formula C3H7FN2O. It is a derivative of urea where one of the hydrogen atoms is replaced by a 2-fluoroethyl group.
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of 2-fluoroethylamine to potassium isocyanate in water, which is a mild and efficient method . Another method involves treating primary amides with phenyliodine diacetate in the presence of an ammonia source, which facilitates the formation of the urea derivative through a Hofmann rearrangement . These methods are scalable and can be adapted for industrial production.
Chemical Reactions Analysis
1-(2-Fluoroethyl)urea undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoroethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, although specific reagents and conditions for these reactions are less commonly documented.
Scientific Research Applications
1-(2-Fluoroethyl)urea has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)urea involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by forming stable urea linkages with the active site residues. This interaction can disrupt the normal function of the enzyme, leading to various biological effects . The compound’s ability to form hydrogen bonds and interact with polar functional groups also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
1-(2-Fluoroethyl)urea can be compared with other urea derivatives such as:
N-Methylurea: Similar in structure but with a methyl group instead of a fluoroethyl group. It has different reactivity and applications.
N-Phenylurea: Contains a phenyl group, making it more hydrophobic and suitable for different types of chemical reactions.
N,N’-Diethylurea: Has two ethyl groups, leading to different solubility and reactivity properties.
The uniqueness of this compound lies in its fluoroethyl group, which imparts distinct chemical properties such as increased polarity and the ability to participate in specific types of chemical reactions .
Properties
IUPAC Name |
2-fluoroethylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FN2O/c4-1-2-6-3(5)7/h1-2H2,(H3,5,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHLRJSKPOPBPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)NC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293416 | |
Record name | 1-(2-fluoroethyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13907-90-9 | |
Record name | NSC89403 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89403 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-fluoroethyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-fluoroethyl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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